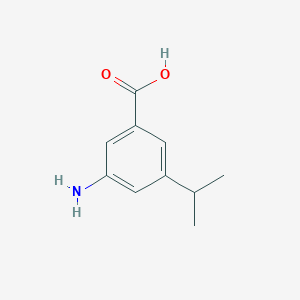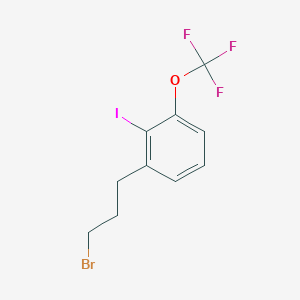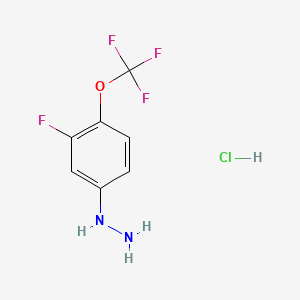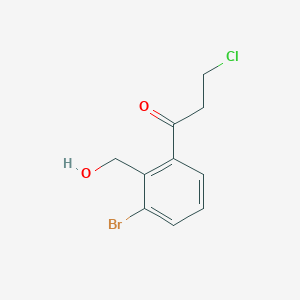
1-(4-(Bromomethyl)-3-mercaptophenyl)-2-chloropropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Bromomethyl)-3-mercaptophenyl)-2-chloropropan-1-one is an organic compound that features a bromomethyl group, a mercapto group, and a chloropropanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Bromomethyl)-3-mercaptophenyl)-2-chloropropan-1-one typically involves multiple steps. One common method starts with the bromination of 4-methyl-3-mercaptophenyl, followed by a Friedel-Crafts acylation to introduce the chloropropanone group. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors can also enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-(Bromomethyl)-3-mercaptophenyl)-2-chloropropan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or reduced to form thiols.
Addition Reactions: The chloropropanone moiety can undergo addition reactions with nucleophiles
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like ethanol.
Oxidation: Reagents such as hydrogen peroxide or iodine can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation: Disulfides are formed from the oxidation of the mercapto group.
Reduction: Thiols are formed from the reduction of the mercapto group.
Applications De Recherche Scientifique
1-(4-(Bromomethyl)-3-mercaptophenyl)-2-chloropropan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(4-(Bromomethyl)-3-mercaptophenyl)-2-chloropropan-1-one involves its interaction with various molecular targets. The bromomethyl group can alkylate nucleophilic sites in biomolecules, while the mercapto group can form covalent bonds with thiol groups in proteins. These interactions can disrupt normal cellular functions and lead to biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Bromomethyl)benzoic acid methyl ester
- 2-Bromomethyl-1,3-dioxolane
- Bromoacetaldehyde ethylene acetal
Comparison
1-(4-(Bromomethyl)-3-mercaptophenyl)-2-chloropropan-1-one is unique due to the presence of both a bromomethyl and a mercapto group, which allows it to participate in a wider range of chemical reactions compared to similar compounds.
Propriétés
Formule moléculaire |
C10H10BrClOS |
|---|---|
Poids moléculaire |
293.61 g/mol |
Nom IUPAC |
1-[4-(bromomethyl)-3-sulfanylphenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C10H10BrClOS/c1-6(12)10(13)7-2-3-8(5-11)9(14)4-7/h2-4,6,14H,5H2,1H3 |
Clé InChI |
OVWKLLPTRPPMNB-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=CC(=C(C=C1)CBr)S)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(2-Methylpropane-2-sulfonyl)prop-2-en-1-yl]cyclopentan-1-ol](/img/structure/B14062940.png)

![3-methyl-1H,4H,5H,6H-pyrano[2,3-c]pyrazole](/img/structure/B14062946.png)

![5,6-Dimethyl-[1,2,4]triazine-3-carboxylic acid ethyl ester](/img/structure/B14062964.png)








